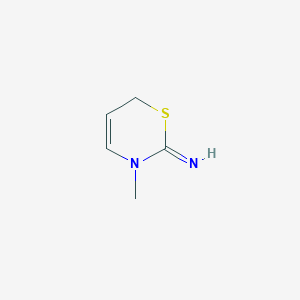

![molecular formula C6H10O2S B141376 1,4-二氧杂-7-硫代螺[4.4]壬烷 CAS No. 176-35-2](/img/structure/B141376.png)

1,4-二氧杂-7-硫代螺[4.4]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

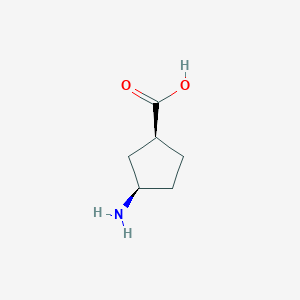

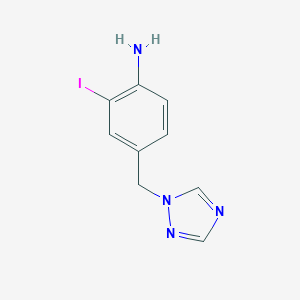

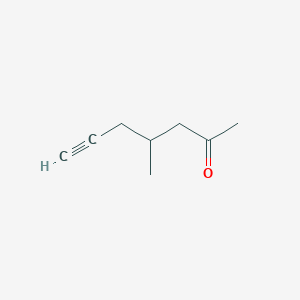

1,4-Dioxa-7-thiaspiro[4.4]nonane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spirocyclic compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including materials science and pheromone research.

Synthesis Analysis

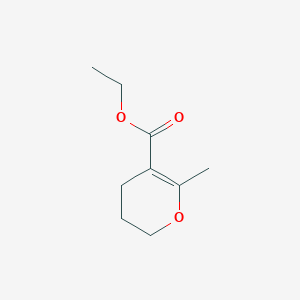

The synthesis of spirocyclic compounds related to 1,4-Dioxa-7-thiaspiro[4.4]nonane has been explored in several studies. For instance, the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was achieved in four steps and its polymerization was investigated . Another study presented a straightforward synthesis of 1,7-dioxaspiro[4.4]nonanes through a reaction involving lithium powder and a carbonyl compound, followed by the addition of an epoxide and subsequent hydrolysis . Additionally, a regioselective synthesis approach using a trimethylenemethane dianion synthon was described, leading to the formation of 1,7-dioxaspiro[4.4]nonanes .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings. The crystal structures of some spirocyclic derivatives, such as 1-oxa-4-thiaspiro[4.5]decane, have been determined, revealing different olefin geometries and bond distances that are characteristic of these types of molecules .

Chemical Reactions Analysis

Spirocyclic compounds undergo various chemical reactions. For example, in the vapor phase over platinized charcoal, 1,6-dioxaspiro[4.4]nonanes can undergo isomerization, decarbonylation, and other transformations . The synthesis of 1,6-dioxaspiro[4.4]nonanes has also been linked to pheromone research, where these compounds have been identified as aggregation pheromones in bark beetles .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like 1,4-Dioxa-7-thiaspiro[4.4]nonane are influenced by their molecular structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature and can undergo photoinitiated cationic polymerization without volume expansion . The different isomers of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane synthesized show varying orientations of substituents, which can affect their physical properties .

科学研究应用

立体化学控制合成:1,4-二氧杂-7-硫代螺[4.4]壬烷可以通过立体化学控制过程合成。Eames 等人(1996)通过酸催化的苯硫基迁移反应展示了相关化合物的单一对映异构体和非对映异构体的制备,并通过醛醇反应或羟基酮的还原控制立体化学 (Eames 等人,1996)。

区域选择性合成:Alonso 等人(2005)描述了 1,7-二氧杂螺[4.4]壬烷的区域选择性合成方法,该方法可以从类似于 1,4-二氧杂-7-硫代螺[4.4]壬烷的前体衍生。他们为此过程利用了三亚甲基甲烷二负离子合成子,展示了这些化合物在化学合成中的多功能性 (Alonso 等人,2005)。

对映选择性醛醇反应:Ward 等人(2005)探索了涉及 1,4-二氧杂-8-硫杂螺[4.5]癸烷的对映选择性直接分子间醛醇反应,实现了高对映异构体基团选择性。这项研究扩展了对映选择性醛醇反应的范围,并为有用的合成子提供了有效的合成方法 (Ward 等人,2005)。

晶体结构和邻位酯克莱森重排:Parvez 等人(2001)研究了 1-氧杂-4-硫代螺[4.5]癸烷衍生物的晶体结构,考察了它们的烯烃几何构型和分子尺寸。他们的工作有助于理解此类化合物的结构方面 (Parvez 等人,2001)。

聚丙酸酯合成:如 Ward 等人(2000)所讨论的,通过硫代吡喃途径合成聚丙酸酯,证明了 1,4-二氧杂-8-硫代螺[4.5]癸烷在合成复杂有机结构中的实用性。他们控制醛醇反应以获得特定的非对映异构体,这在聚丙酸酯合成中很有价值 (Ward 等人,2000)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,4-dioxa-7-thiaspiro[4.4]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQALKBLYTUKBFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC12OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381235 |

Source

|

| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-35-2 |

Source

|

| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)